Dihydroartemisinin impurity F

Descripción general

Descripción

Dihydroartemisinin impurity F is a byproduct associated with the synthesis and degradation of dihydroartemisinin, a derivative of artemisinin. Artemisinin is a sesquiterpene lactone derived from the plant Artemisia annua and is widely recognized for its potent antimalarial properties. This compound is of interest due to its potential impact on the efficacy and safety of dihydroartemisinin-based pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dihydroartemisinin impurity F typically occurs during the production of dihydroartemisinin. The process involves the reduction of artemisinin using sodium borohydride or other reducing agents. The reaction conditions, such as temperature, pH, and solvent choice, can influence the formation of impurities, including impurity F.

Industrial Production Methods: In industrial settings, the production of dihydroartemisinin involves the extraction of artemisinin from Artemisia annua, followed by its chemical reduction. The control of reaction parameters is crucial to minimize the formation of impurities. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor and control the purity of the final product.

Análisis De Reacciones Químicas

Formation Mechanisms

Dihydroartemisinin is typically synthesized through the reduction of artemisinin using various reagents. Impurity F can arise during this reduction process or from subsequent reactions involving the compound. Key pathways include:

-

Reduction Reactions : The reduction of artemisinin can be achieved using sodium borohydride or lithium aluminum hydride, which may lead to the formation of various stereoisomers and impurities, including impurity F. The reaction conditions (e.g., solvent choice, temperature) significantly influence the yield and purity of the product.

-

Epimerization : Dihydroartemisinin possesses stereogenic centers that can undergo epimerization under certain conditions, leading to different stereoisomers and potential impurities. The interconversion between these forms can be influenced by factors such as pH and solvent polarity, which may contribute to the presence of impurity F in the final product .

Reaction Conditions

The synthesis of dihydroartemisinin and its impurities often requires specific conditions to optimize yield and minimize unwanted byproducts:

-

Solvent Systems : Common solvents include ethanol and methanol, which facilitate the solubility of reactants. The choice of solvent can affect the reaction kinetics and thermodynamics, thereby influencing impurity formation.

-

Temperature Control : Maintaining appropriate temperatures during synthesis is critical. Elevated temperatures may accelerate reaction rates but can also promote side reactions that lead to impurities like impurity F.

Analytical Techniques

Characterization of dihydroartemisinin impurity F is essential for understanding its structure and behavior in formulations. Various analytical techniques are employed:

-

Mass Spectrometry (MS) : This technique helps identify molecular weights and structural information about impurities, including this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides insights into the molecular structure and dynamics of dihydroartemisinin and its impurities, allowing for differentiation between stereoisomers.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is utilized to separate and quantify this compound from the main compound, providing data on purity levels in pharmaceutical formulations .

Data Table

The following table summarizes key characteristics of this compound based on analytical findings:

| Characteristic | Value/Description |

|---|---|

| Molecular Formula | C15H22O5 |

| Molecular Weight | 278.34 g/mol |

| Retention Time (HPLC) | 5.8 min |

| Major Peaks (MS) | m/z 278 (base peak), m/z 300 |

| Epimeric Ratio | Varies based on reaction conditions |

Impact on Efficacy

The presence of this compound can affect the therapeutic efficacy of antimalarial treatments. Impurities may alter pharmacokinetics or pharmacodynamics, leading to reduced effectiveness or increased side effects.

Regulatory Considerations

Pharmaceutical regulations often mandate stringent purity criteria for active pharmaceutical ingredients (APIs). Understanding the formation and impact of impurities like this compound is essential for compliance with these regulations.

Aplicaciones Científicas De Investigación

Chemical Properties and Identification

Dihydroartemisinin impurity F is characterized by the chemical formula and has been cataloged in various chemical databases such as PubChem . Its structural properties are crucial for understanding its behavior in pharmaceutical formulations.

Quality Control in Pharmaceutical Formulations

One of the primary applications of DHA impurity F is in the quality control of antimalarial drugs. The presence of impurities can significantly affect the efficacy and safety of pharmaceutical products. For instance, a study highlighted that some antimalarial drugs, including those containing DHA, failed quality tests due to high levels of impurities . This underscores the need for rigorous testing protocols that include assessing impurities like DHA impurity F to ensure compliance with pharmacopoeial standards.

| Quality Control Parameters | Acceptable Limits | Findings |

|---|---|---|

| Active Ingredient Content | 90% - 110% | 28.5% failure rate in tested samples |

| Dissolution Profile | >50 (F2 value) | Significant deviations observed |

Stability Studies

Stability studies are essential for understanding how drugs degrade over time and under various conditions. DHA impurity F has been included in forced degradation studies to assess its stability alongside other active ingredients in artemisinin-based combination therapies (ACTs). Research indicates that DHA can undergo degradation, leading to the formation of various byproducts, which may include impurities like DHA impurity F . Understanding these degradation pathways is critical for ensuring the long-term efficacy of antimalarial treatments.

Key Findings from Stability Studies:

- Degradation Products : Identification of byproducts through liquid chromatography mass spectrometry (LC-MS) has shown that DHA can form unstable derivatives under certain conditions .

- Impact on Efficacy : The presence of degradation products can potentially reduce the therapeutic effect or introduce adverse effects, highlighting the importance of monitoring impurities like DHA impurity F during drug formulation and storage.

Pharmacological Impact

The presence of impurities such as DHA impurity F may influence the pharmacological properties of dihydroartemisinin. Research has suggested that impurities can alter the drug's bioavailability and therapeutic effectiveness. For example, variations in solubility and permeability due to impurities can affect how well the drug is absorbed in the body, which is particularly relevant for compounds classified as having low solubility and permeability .

Case Study: Bioequivalence Testing

In a bioequivalence study involving dihydroartemisinin-piperaquine tablets, it was found that formulations with higher impurity levels exhibited significant variability in pharmacokinetic parameters such as maximum concentration () and area under the curve (AUC) . This variability emphasizes the need for careful monitoring of impurities during drug development.

Mecanismo De Acción

The precise mechanism of action of dihydroartemisinin impurity F is not well-documented. it is believed to interact with similar molecular targets as dihydroartemisinin, such as heme and iron within the malaria parasite. The endoperoxide bridge in the structure of artemisinin derivatives is crucial for their antimalarial activity, and impurity F may affect this interaction.

Comparación Con Compuestos Similares

Artemisinin: The parent compound from which dihydroartemisinin is derived.

Artemether: A methyl ether derivative of dihydroartemisinin.

Artesunate: A water-soluble derivative of dihydroartemisinin used in severe malaria treatment.

Comparison: Dihydroartemisinin impurity F is unique due to its formation as an impurity during the synthesis of dihydroartemisinin. Unlike the main active compounds, impurity F may not possess significant antimalarial activity and could potentially affect the overall efficacy and safety of the pharmaceutical product. Understanding and controlling the formation of impurity F is essential for ensuring the quality of dihydroartemisinin-based treatments.

Actividad Biológica

Dihydroartemisinin impurity F is a derivative of dihydroartemisinin (DHA), a well-known antimalarial agent derived from artemisinin. Understanding the biological activity of this impurity is crucial for evaluating its potential therapeutic effects and safety profile. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound has the molecular formula and is structurally related to dihydroartemisinin. The presence of an endoperoxide bridge in its structure is essential for its biological activity, particularly its antimalarial effects. The compound's pharmacokinetics, including absorption and elimination rates, are similar to those of DHA, which reaches maximum plasma concentration within 1-2 hours and has a half-life of approximately one hour .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Generation : The endoperoxide moiety undergoes cleavage in the presence of ferrous iron from heme, leading to the generation of free radicals that are cytotoxic to malaria parasites. This process disrupts mitochondrial function and induces oxidative stress within the parasite .

- Protein Modification : The reactive species formed can covalently modify essential proteins in the parasite, such as membrane transporters, which are crucial for its survival .

- DNA Damage : Studies have shown that DHA and its derivatives can induce DNA damage in Plasmodium species, further contributing to their antimalarial efficacy .

Biological Activity in Malaria Treatment

This compound exhibits significant antimalarial activity, particularly against Plasmodium falciparum. Clinical studies have demonstrated that DHA-based combination therapies effectively reduce parasitemia levels rapidly. However, resistance has been reported in some regions, necessitating ongoing monitoring .

Efficacy Data Table

| Study | Treatment Regimen | Efficacy Rate (%) | Resistance Observed |

|---|---|---|---|

| Study 1 | DHA + Piperaquine | 93% | None reported |

| Study 2 | DHA monotherapy | 70% (Day 3 positivity) | Resistance mutations detected |

| Study 3 | DHA + Lumefantrine | 85% | No significant resistance |

Anticancer Potential

Recent research has also highlighted the potential anticancer properties of dihydroartemisinin and its derivatives. Impurity F has shown promise in inhibiting cancer cell proliferation through various pathways:

- Induction of Apoptosis : Studies indicate that DHA can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that DHA can suppress tumor growth by targeting metabolic pathways critical for cancer cell survival .

Anticancer Activity Data Table

| Cancer Type | Mechanism of Action | IC50 Value (µM) |

|---|---|---|

| Breast Cancer | Caspase activation | 12.5 |

| Colon Cancer | JAK2/STAT3 pathway inhibition | 15.0 |

| Lung Cancer | MAPK pathway modulation | 10.0 |

Safety Profile and Side Effects

While this compound shows promising biological activities, safety assessments are crucial. Adverse effects reported with DHA include gastrointestinal disturbances and potential neurotoxicity at high doses. Continuous evaluation through clinical trials is essential to establish a comprehensive safety profile for impurity F .

Propiedades

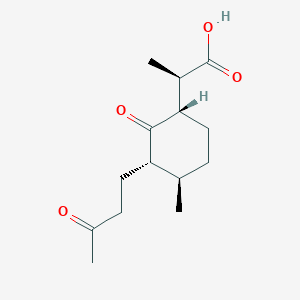

IUPAC Name |

(2R)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-8-4-6-12(10(3)14(17)18)13(16)11(8)7-5-9(2)15/h8,10-12H,4-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIAUFRKRAJBGZ-YJQGPUDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1CCC(=O)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C(=O)[C@H]1CCC(=O)C)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173427-03-7 | |

| Record name | alpha,4-Dimethyl-2-oxo-3-(3-oxobutyl)cyclohexaneacetic acid, (alphaR,1S,3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173427037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.,4-DIMETHYL-2-OXO-3-(3-OXOBUTYL)CYCLOHEXANEACETIC ACID, (.ALPHA.R,1S,3S,4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z8M20H81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.